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Compound of Interest

Compound Name: 2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658 Get Quote

This technical guide provides a comprehensive overview of the available spectral data for 2,6-
Dibromo-4-chlorophenol, a significant halogenated phenol derivative. The information is

tailored for researchers, scientists, and professionals in drug development, offering a structured

presentation of mass spectrometry data, predicted nuclear magnetic resonance data, and

detailed experimental protocols.

Mass Spectrometry (MS)
Mass spectrometry of 2,6-Dibromo-4-chlorophenol confirms its molecular weight and isotopic

distribution pattern, which is characteristic of a compound containing two bromine atoms and

one chlorine atom.

Table 1: Mass Spectrometry Data for 2,6-Dibromo-4-chlorophenol[1]
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Parameter Value

Molecular Formula C₆H₃Br₂ClO

Molecular Weight 286.35 g/mol

Major m/z Peaks

284 [M]+ (containing ⁷⁹Br, ³⁵Cl)

286
[M+2]+ (containing ⁸¹Br/⁷⁹Br, ³⁵Cl or ⁷⁹Br/⁷⁹Br,

³⁷Cl)

288
[M+4]+ (containing ⁸¹Br/⁸¹Br, ³⁵Cl or ⁸¹Br/⁷⁹Br,

³⁷Cl)

290 [M+6]+ (containing ⁸¹Br/⁸¹Br, ³⁷Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2,6-Dibromo-4-chlorophenol is not readily available in public

spectral databases. However, predicted spectral data provides valuable insight into the

expected chemical shifts.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons

and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary

depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for 2,6-Dibromo-4-chlorophenol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.5 Singlet 2H Aromatic C-H

Variable Singlet 1H Phenolic O-H

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four

unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 2,6-Dibromo-4-chlorophenol

Chemical Shift (ppm) Assignment

~ 150 C-OH

~ 132 C-Cl

~ 130 C-H

~ 115 C-Br

Infrared (IR) Spectroscopy
Specific experimental IR data for 2,6-Dibromo-4-chlorophenol is not available in the public

domain. However, the expected characteristic absorption bands can be inferred from the

functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for 2,6-Dibromo-4-chlorophenol

Wavenumber (cm⁻¹) Functional Group Description

3550 - 3200 O-H
Phenolic hydroxyl stretch

(broad)

3100 - 3000 C-H Aromatic C-H stretch

1600 - 1450 C=C Aromatic ring stretch

1260 - 1180 C-O Phenolic C-O stretch

800 - 600 C-Br Carbon-bromine stretch

800 - 600 C-Cl Carbon-chlorine stretch

Experimental Protocols
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The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are based on standard practices for the analysis of halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy of 2,6-Dibromo-4-chlorophenol

Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Dibromo-4-chlorophenol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5

mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the

hydroxyl proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Reference the spectrum to the solvent peak.
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Infrared (IR) Spectroscopy
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy of Solid 2,6-Dibromo-4-
chlorophenol

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 2,6-Dibromo-4-chlorophenol with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for GC-MS Analysis of 2,6-Dibromo-4-chlorophenol[2]

Sample Preparation:

Prepare a stock solution of 2,6-Dibromo-4-chlorophenol in a suitable solvent such as

methanol or hexane.

For complex matrices, an extraction and derivatization step may be necessary to improve

volatility and chromatographic performance.

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Conditions:
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Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or

equivalent).

Carrier Gas: Helium at a constant flow rate.

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

Temperature Program: An optimized temperature gradient is crucial for the separation of

halogenated phenols. A typical program might start at a low temperature (e.g., 60°C),

ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Scan Range: Set the mass scan range to cover the expected m/z values (e.g., 50-350

amu).

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of

spectral data for a chemical compound like 2,6-Dibromo-4-chlorophenol.
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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